![molecular formula C11H16ClNO B2420278 [(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride CAS No. 2411180-63-5](/img/structure/B2420278.png)
[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride, also known as LY404039, is a drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound belongs to the class of mGluR2/3 agonists and has been shown to modulate the glutamatergic neurotransmission system.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Amino acid methyl ester hydrochlorides, similar in structure to [(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol; hydrochloride, are synthesized via the reaction of amino acids with methanol in the presence of trimethylchlorosilane. This method is effective for both natural and synthetic amino acids, including aromatic and aliphatic varieties (Li & Sha, 2008).
- The compound (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride, structurally related to the query compound, is obtained through Steglich esterification and analyzed using various spectroscopic techniques (Nesterkina et al., 2017).
- In another example, (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, is used as a catalyst for the enantioselective epoxidation of α,β-enones (Lu et al., 2008).
Chemical Reactions and Derivatives
- Cyclopropenone oxime hydrochlorides are prepared from corresponding cyclopropenones and hydroxylamine hydrochloride in methanol, indicating the reactivity of cyclopropyl compounds in chemical synthesis (Yoshida et al., 1988).
- Optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid is synthesized via optical resolutions, demonstrating the potential for creating enantiomerically pure compounds from racemic mixtures (Shiraiwa et al., 2006).
- The synthesis of 3-amino-3-deoxy-L-talose and its derivatives showcases the versatility of cyclopropyl compounds in carbohydrate chemistry (Hünenberger et al., 1994).
Catalysis and Organic Chemistry
- Cyclopropylmethyl and (trans-2-phenylcyclopropyl)methyl radical clocks are used to study the lifetimes of triplet state biradicals, highlighting the importance of cyclopropyl groups in radical chemistry (Smart et al., 1997).
- The resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid and its transformation into various enantiomers demonstrate the potential for cyclopropyl compounds in stereoselective synthesis (Kovalenko & Kulinkovich, 2011).
Radical Chemistry and Enzymatic Reactions
- The study of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol and their reactivity in aqueous solutions contributes to our understanding of radical chemistry and enzymatic reactions (Bietti et al., 2006).
Eigenschaften
IUPAC Name |
[(1R,2R)-1-(aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H/t10-,11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWZGKZFMSPFU-NDXYWBNTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)CO)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@]1(CN)CO)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

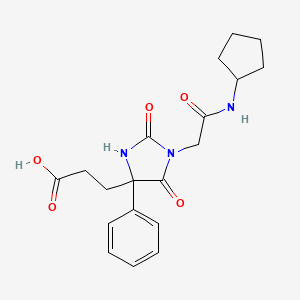
![2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2420201.png)
![ethyl 4-oxo-4-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butanoate](/img/structure/B2420202.png)
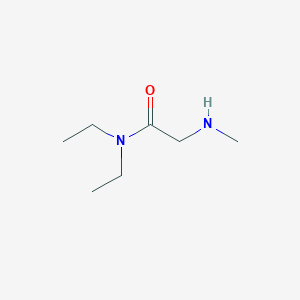
![2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B2420204.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2420205.png)
![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2420206.png)
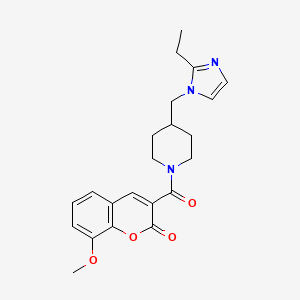
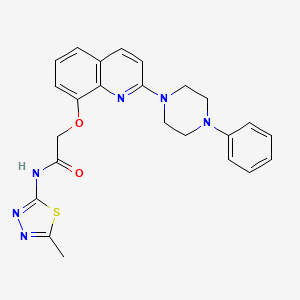
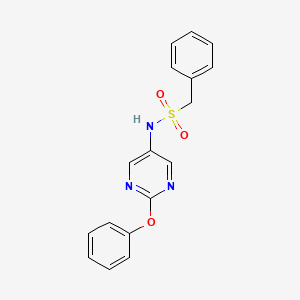

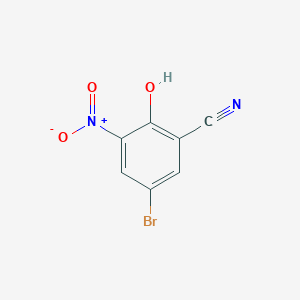
![1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2420214.png)
